molecular formula C19H15FN4OS B2634343 3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891120-39-1

3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2634343
CAS No.: 891120-39-1
M. Wt: 366.41
InChI Key: YVZPFPIZXCALET-UHFFFAOYSA-N
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Description

3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorobenzyl and methoxyphenyl groups in its structure suggests that it may exhibit unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a fluorobenzyl thiol is reacted with a suitable triazolopyridazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
  • 3-((4-Fluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine

Uniqueness

3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern and the presence of both fluorobenzyl and methoxyphenyl groups. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Biological Activity

3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound belonging to the class of triazolopyridazines. Its unique structural features contribute to a range of biological activities, making it a candidate for further research in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features:

  • A triazole ring fused with a pyridazine ring .
  • Functional groups: 3-fluorobenzylthio and 4-methoxyphenyl .

These structural elements enhance its interaction with various biological targets, potentially influencing cellular signaling pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical signaling pathways. This inhibition can disrupt processes such as cell proliferation and survival, particularly in cancer cells .
  • Receptor Modulation : It may also interact with various receptors, modulating their activity and affecting downstream signaling cascades .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Preliminary studies suggest that it induces apoptosis in malignant cells by modulating key cellular pathways. For instance, it has shown potential against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
  • Antimicrobial Effects : The compound exhibits activity against various bacteria and fungi, indicating potential as an antimicrobial agent .
  • Anti-inflammatory Properties : Its ability to influence inflammatory pathways suggests utility in treating inflammatory diseases .

Data Table: Biological Activity Overview

Activity TypeTarget Cells/PathwaysObserved EffectsReference
AnticancerA549, MCF-7, HeLaInduces apoptosis; IC50 values reported
AntimicrobialVarious bacterial strainsInhibitory activity observed
Anti-inflammatoryInflammatory cytokinesModulation of inflammatory response

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 0.15 μM to 2.85 μM across different cell lines. Mechanistic studies revealed that the compound induced apoptosis through activation of caspases and modulation of Bcl-2 family proteins .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against a panel of pathogenic bacteria and fungi. The results demonstrated that it effectively inhibited the growth of several strains at low concentrations, suggesting its potential as a broad-spectrum antimicrobial agent .

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS/c1-25-16-7-5-14(6-8-16)17-9-10-18-21-22-19(24(18)23-17)26-12-13-3-2-4-15(20)11-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZPFPIZXCALET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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